
Navigating the Labyrinth of Halogenated
Butyrophenones: A Comparative Guide to

Molecular Weight Confirmation

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
4-Chloro-1-(2-chlorophenyl)-1-

oxobutane

CAS No.: 103906-66-7

Cat. No.: B020392

Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the precise characterization of

novel chemical entities is paramount. This guide addresses the confirmation of the molecular

weight for the compound 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. An initial survey of

publicly available chemical databases and literature reveals a significant lack of information for

this specific structure, suggesting it is either a rare or novel compound.

This guide, therefore, takes a dual approach. Firstly, it outlines a robust, first-principles-based

methodology for the confirmation of the molecular weight of a newly synthesized or sourced

compound presumed to be 4-Chloro-1-(2-chlorophenyl)-1-oxobutane. Secondly, it provides a

comparative analysis with structurally similar and well-documented butyrophenone analogs.

This comparative framework is essential for researchers to benchmark their findings and

understand the analytical behavior of this class of compounds.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b020392#bc-rfq
https://www.benchchem.com/product/b020392/docs?utm_src=pdf-body#navigating-the-labyrinth-of-halogenated-butyrophenones-a-comparative-guide-to-molecular-weight-confirmation
https://www.benchchem.com/product/b020392/docs?utm_src=pdf-body#navigating-the-labyrinth-of-halogenated-butyrophenones-a-comparative-guide-to-molecular-weight-confirmation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020392?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Uncharted Territory: 4-Chloro-1-(2-
chlorophenyl)-1-oxobutane
The proposed structure of 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, with a molecular

formula of C10H10Cl2O, would have a calculated molecular weight of approximately 217.09

g/mol . The lack of readily available experimental data for this compound necessitates a

rigorous, multi-faceted analytical approach to confirm its identity and molecular weight.

Comparative Analysis with Structurally Related
Analogs
To provide a solid frame of reference, we will compare the theoretical properties of our target

compound with two well-characterized analogs: 4-Chloro-1-(2-fluorophenyl)-1-oxobutane and

4'-Chlorobutyrophenone.

Property

4-Chloro-1-(2-
chlorophenyl)-1-
oxobutane
(Theoretical)

4-Chloro-1-(2-
fluorophenyl)-1-
oxobutane[1][2]

4'-
Chlorobutyropheno
ne[3]

CAS Number Not Assigned 2823-19-0 4981-63-9

Molecular Formula C10H10Cl2O C10H10ClFO C10H11ClO

Molecular Weight (

g/mol )
~217.09 200.64 182.64

Key Structural

Difference
2-chlorophenyl group 2-fluorophenyl group 4-chlorophenyl group

This table clearly illustrates the expected difference in molecular weight based on the halogen

substitution on the phenyl ring. This theoretical difference is the cornerstone of the

experimental validation process.
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The definitive confirmation of a compound's molecular weight is typically achieved through

mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly

powerful technique for this class of compounds due to their likely volatility.

Diagram: GC-MS Workflow for Molecular Weight
Determination
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GC-MS Workflow for Molecular Weight Confirmation
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Caption: A schematic of the Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
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Step-by-Step GC-MS Protocol
Sample Preparation:

Accurately weigh approximately 1 mg of the synthesized or purified compound.

Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or

ethyl acetate. Ensure the solvent is free from contaminants that could interfere with the

analysis.

Instrumentation and Conditions: The following are typical starting parameters for a standard

GC-MS system and should be optimized as necessary.

Gas Chromatograph: Agilent 7890 GC or equivalent.

Column: A non-polar column such as a HP-5ms (30 m x 0.25 mm ID, 0.25 µm film

thickness) is a good starting point.

Injector: Set to 250°C with a splitless injection of 1 µL.

Oven Program:

Initial temperature: 100°C, hold for 2 minutes.

Ramp: 15°C/min to 280°C.

Hold: 5 minutes at 280°C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Mass Spectrometer: Agilent 5977 MS or equivalent.

Ionization: Electron Ionization (EI) at 70 eV.

Scan Range: 35-350 amu.

Data Analysis and Interpretation:
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Total Ion Chromatogram (TIC): Examine the TIC for a distinct peak corresponding to the

compound of interest. The retention time can be compared to that of the analogs if they

are also analyzed.

Mass Spectrum: Obtain the mass spectrum for the peak of interest.

Molecular Ion Peak (M+): For 4-Chloro-1-(2-chlorophenyl)-1-oxobutane, the molecular

ion peak (M+) is expected at an m/z corresponding to the molecular weight of the most

abundant isotopes (C10H10^35Cl2O), which is approximately 216.0.

Isotopic Pattern Analysis: This is a critical step for chloro- and bromo-containing

compounds. Due to the natural abundance of chlorine isotopes (^35Cl ≈ 75.8%, ^37Cl ≈

24.2%), a compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4

isotopic pattern. The expected relative intensities for a dichloro compound are

approximately 9:6:1. Observing this pattern is strong evidence for the presence of two

chlorine atoms in the molecule.

Diagram: Expected Isotopic Pattern
Expected Isotopic Pattern for a Dichloro Compound

M+

M+2

M+4 m/z -> Relative Abundance

Click to download full resolution via product page

Caption: The characteristic M, M+2, and M+4 isotopic pattern for a molecule containing two

chlorine atoms.
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While GC-MS is the primary tool for molecular weight confirmation, other techniques should be

employed for a comprehensive characterization and to ensure the sample's purity, which is

crucial for accurate mass spectrometry.

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and can be

coupled with a mass spectrometer (LC-MS) for non-volatile compounds or as an alternative

to GC-MS.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the

molecular structure, which can be used to confirm the connectivity of atoms and the

positions of the chlorine substituents.

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the

carbonyl (C=O) group of the ketone.

Conclusion
The confirmation of the molecular weight of a potentially novel compound like 4-Chloro-1-(2-
chlorophenyl)-1-oxobutane requires a meticulous and evidence-based approach. While direct

literature data is not available for this specific molecule, a systematic analytical workflow,

centered around GC-MS with a critical evaluation of the isotopic pattern, can provide a

definitive confirmation. By comparing the obtained data with that of known analogs such as 4-

Chloro-1-(2-fluorophenyl)-1-oxobutane and 4'-Chlorobutyrophenone, researchers can

confidently establish the identity and molecular weight of their compound, a critical step in the

journey of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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